molecular formula C4H6F2O B13597770 1-(Difluoromethyl)cyclopropan-1-ol

1-(Difluoromethyl)cyclopropan-1-ol

Cat. No.: B13597770
M. Wt: 108.09 g/mol
InChI Key: JYTBTHLXXJEMMD-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)cyclopropan-1-ol is a cyclopropane derivative characterized by the presence of a difluoromethyl group and a hydroxyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of difluoromethyl-substituted alkenes using reagents such as diazomethane or diiodomethane in the presence of a catalyst like rhodium or copper. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired cyclopropane derivative with high selectivity .

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of fluorinated reagents and catalysts is optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Difluoromethyl)cyclopropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)cyclopropan-1-ol is unique due to the presence of both a difluoromethyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in drug design and materials science .

Properties

Molecular Formula

C4H6F2O

Molecular Weight

108.09 g/mol

IUPAC Name

1-(difluoromethyl)cyclopropan-1-ol

InChI

InChI=1S/C4H6F2O/c5-3(6)4(7)1-2-4/h3,7H,1-2H2

InChI Key

JYTBTHLXXJEMMD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(F)F)O

Origin of Product

United States

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